2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one
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Overview
Description
2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one is an organic compound that features a pyran ring substituted with a thiocyanatomethyl group and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one typically involves the thiocyanation of a benzylic compound. One common method is the AIBN-initiated direct thiocyanation of benzylic sp3 C–H bonds using N-thiocyanatosaccharin . This reaction proceeds via a free radical pathway, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of readily available raw materials and efficient reaction conditions is crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl thiocyanate: Similar in structure but lacks the pyran ring.
2-Thiocyanatomethyl-4H-pyran-4-one: Similar but without the benzyloxy group.
Uniqueness
2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one is unique due to the presence of both the thiocyanatomethyl and benzyloxy groups on the pyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-oxo-5-phenylmethoxypyran-2-yl)methyl thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c15-10-19-9-12-6-13(16)14(8-17-12)18-7-11-4-2-1-3-5-11/h1-6,8H,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHVCPXPMHSLOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)CSC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171446 |
Source
|
Record name | 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183582-31-2 |
Source
|
Record name | 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183582312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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